5-Bromoisoquinoline-3-carboxylic acid
Overview
Description
5-Bromoisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 It is a derivative of isoquinoline, featuring a bromine atom at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinoline-3-carboxylic acid typically involves the bromination of isoquinoline followed by carboxylation. One common method is the bromination of isoquinoline using N-bromosuccinimide in the presence of sulfuric acid. The reaction is carried out at low temperatures to control the bromination process. The resulting 5-bromoisoquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the carboxylation step is optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding isoquinoline-3-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Isoquinoline-3-carboxylic acid.
Substitution: Various substituted isoquinoline-3-carboxylic acids depending on the nucleophile used.
Scientific Research Applications
5-Bromoisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-3-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloroisoquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Nitroisoquinoline-3-carboxylic acid: Contains a nitro group, which significantly alters its chemical properties and biological effects.
Uniqueness
5-Bromoisoquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The bromine atom also influences the compound’s biological activity, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
5-bromoisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFMPRKHVXLOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416712-83-8 | |
Record name | 5-bromoisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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